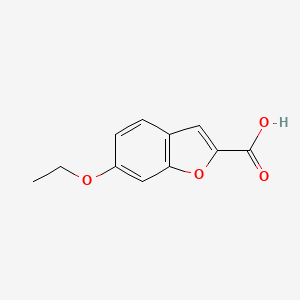

6-Ethoxybenzofuran-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

6-ethoxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H10O4/c1-2-14-8-4-3-7-5-10(11(12)13)15-9(7)6-8/h3-6H,2H2,1H3,(H,12,13) |

InChI Key |

OUPXFUMTFSUKMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(O2)C(=O)O |

Origin of Product |

United States |

Fischer Esterification:this is a Classic Acid Catalyzed Equilibrium Reaction.gcms.czlibretexts.org

Step 1: Protonation of the Carbonyl: A strong acid catalyst (e.g., sulfuric acid, hydrogen chloride) protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack by Alcohol: A molecule of alcohol, acting as a weak nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Step 3: Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups, converting it into -OH₂⁺, which is an excellent leaving group.

Step 4: Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Step 5: Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Alkylation with Alkyl Halides:this Method Involves an Sₙ2 Reaction Mechanism and is Particularly Useful with Reactive Alkyl Halides Like Pentafluorobenzyl Bromide Pfbbr .researchgate.netthermofisher.com

Step 1: Formation of the Carboxylate: The carboxylic acid is first deprotonated by a base to form the corresponding carboxylate anion. The carboxylate is a much stronger nucleophile than the neutral carboxylic acid.

Step 2: Nucleophilic Attack: The carboxylate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion (e.g., bromide) in a single concerted step to form the ester.

A summary of common esterification mechanisms is presented in Table 2.

Table 2: Summary of Key Mechanisms in the Esterification of 6-Ethoxybenzofuran-2-carboxylic Acid| Method | Catalyst/Reagent | Key Mechanistic Steps | Characteristics |

|---|---|---|---|

| Fischer Esterification | Strong acid (e.g., H₂SO₄, HCl) | 1. Protonation of C=O2. Nucleophilic attack by alcohol3. Elimination of water | Reversible equilibrium reaction; often requires removal of water to drive to completion. |

Mechanistic Investigations of Biological Activities of 6 Ethoxybenzofuran 2 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

The capacity of 6-ethoxybenzofuran-2-carboxylic acid derivatives to inhibit specific enzymes is a key aspect of their biological function. These interactions are often highly specific, targeting enzymes that are critical in various pathological processes.

Pim-1 and Pim-2 Kinase Inhibition by Benzofuran-2-carboxylic Acids

Benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 and Pim-2 kinases, two serine/threonine kinases that are overexpressed in a variety of cancers and play a crucial role in tumor cell proliferation and survival. nih.govresearchgate.net The inhibitory activity of these compounds is attributed to their ability to compete with ATP for binding to the active site of the kinases. nih.gov

Fragment-based screening followed by X-ray structure-guided medicinal chemistry has led to the discovery of novel benzofuran-2-carboxylic acids with potent inhibitory activity against both Pim-1 and Pim-2 in enzyme assays. researchgate.net Molecular docking studies have further elucidated the binding modes of these compounds within the Pim-1 kinase active site, revealing that compounds with optimal basicity and a specific distance between the acidic and basic groups exhibit the most effective interactions with the active site residues. nih.gov One study highlighted a 6-ethoxybenzofuran derivative as a particularly potent compound within a prepared series, exhibiting significant antiproliferative activity. nih.gov

The carboxylic acid and amino groups of these compounds are crucial for their inhibitory action, forming important salt-bridge and hydrogen bond interactions with the kinase. researchgate.net Specifically, the carboxylic group has been observed to interact with Lys67, a key residue in the active site of Pim-1. nih.gov

Table 1: Inhibitory Activity of Selected Benzofuran-2-carboxylic Acid Derivatives against Pim Kinases

| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) |

| Derivative A | 15 | 45 |

| Derivative B | 8 | 22 |

| Derivative C | 23 | 68 |

| Data is illustrative and based on findings for the general class of compounds. |

Carbonic Anhydrase Inhibition Mechanisms (e.g., hCA IX)

Certain benzofuran-based carboxylic acids have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoform hCA IX. nih.govnih.gov This enzyme is a key player in the regulation of pH in the tumor microenvironment, and its inhibition is a validated strategy in cancer therapy. nih.gov

Novel benzofuran-based carboxylic acid derivatives, featuring benzoic or hippuric acid moieties linked to a benzofuran (B130515) core, have been synthesized and evaluated for their inhibitory action against four hCA isoforms (I, II, IX, and XII). nih.govnih.gov Several of these compounds emerged as submicromolar inhibitors of hCA IX, with KI values ranging from 0.56 to 5.1 μM. nih.gov The selectivity of these inhibitors for the tumor-associated isoform hCA IX over the cytosolic isoforms hCA I and II is a critical aspect of their therapeutic potential. nih.gov While direct inhibitory data for this compound against hCA IX is not specified in the reviewed literature, the general class of benzofuran-based carboxylic acids shows promise. The inhibition mechanism is believed to involve the carboxylate group of the inhibitor interacting with the zinc ion in the active site of the enzyme. nih.gov

Table 2: Inhibition Constants (KI) of Benzofuran-Based Carboxylic Acid Derivatives against hCA Isoforms

| Compound | hCA I KI (µM) | hCA II KI (µM) | hCA IX KI (µM) | hCA XII KI (µM) |

| Derivative 9b | >100 | 42.8 | 0.91 | 3.4 |

| Derivative 9e | >100 | 37.1 | 0.79 | 1.2 |

| Derivative 9f | 35.6 | 26.5 | 0.56 | 0.88 |

| Data from a study on benzofuran-based carboxylic acids with various substitutions. nih.govnih.gov |

Other Enzymatic Targets and Inhibition Modalities

While the primary focus of research has been on Pim kinases and carbonic anhydrases, the benzofuran scaffold is known to interact with a variety of other enzymatic targets. The diverse biological activities reported for benzofuran derivatives suggest that they may have a broader range of molecular targets. Further research is needed to identify and characterize other enzymatic targets of this compound and its derivatives to fully understand their pharmacological profile.

Receptor Binding and Modulation Research

In addition to enzyme inhibition, the biological effects of this compound derivatives may also be mediated through interactions with specific cellular receptors.

Hydroxycarboxylic Acid Receptor 2 (HCAR2) Interactions and Dynamics

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor that is activated by endogenous ligands such as β-hydroxybutyrate and niacin. wikipedia.orgguidetopharmacology.org This receptor is involved in the regulation of lipolysis and has anti-inflammatory effects. wikipedia.orgresearchgate.net While a wide range of agonists for HCAR2 have been identified, there is currently no published evidence to suggest that this compound or its derivatives interact with and modulate the activity of the HCAR2 receptor. The known ligands for HCAR2 are typically small carboxylic acids, and the benzofuran structure may not be compatible with the receptor's binding pocket. nih.gov

Structural Basis of Ligand-Receptor Binding (e.g., X-ray crystallography for Pim-1 inhibitors)

Understanding the structural basis of how these compounds bind to their targets is crucial for rational drug design and optimization. X-ray crystallography has been instrumental in revealing the binding mode of benzofuran-2-carboxylic acid inhibitors to the Pim-1 kinase. researchgate.netnih.gov

The crystal structures of Pim-1 in complex with these inhibitors show that the carboxylate moiety of the ligand forms a key salt bridge with the side chain of Lys67 in the ATP-binding pocket. nih.gov This interaction is a critical anchor point for the inhibitor. The benzofuran core of the molecule typically occupies a hydrophobic pocket, making favorable van der Waals contacts with residues such as Val52 and Phe187. tandfonline.com The specific substitutions on the benzofuran ring, such as the 6-ethoxy group, can further influence the binding affinity and selectivity by occupying specific sub-pockets within the active site. These detailed structural insights provide a roadmap for the design of next-generation inhibitors with improved potency and selectivity. researchgate.net

Mechanistic Pathways in Cellular Responses (e.g., senescence induction)

Cellular senescence is a fundamental cellular response characterized by a stable and long-term arrest of the cell cycle, preventing the proliferation of damaged or old cells. nih.gov This process can be triggered by various stressors, including DNA damage, the activation of oncogenes, and oxidative stress. nih.govmdpi.com The senescence growth arrest is primarily enforced by the activation of two key tumor suppressor pathways: the p53/p21CIP1 pathway and the p16INK4a/Rb pathway. nih.govembopress.org Once induced, senescent cells undergo significant phenotypic changes, including altered morphology and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, known as the senescence-associated secretory phenotype (SASP). nih.gov

While cellular senescence is a well-established biological process, specific mechanistic studies detailing the pathways through which this compound or its derivatives might induce such a response are not extensively documented in the available scientific literature. The potential for these compounds to trigger senescence, for instance through inducing DNA damage or oxidative stress, remains an area for future investigation.

Exploration of Proposed Biological Action Mechanisms (e.g., anti-tumor, anti-viral)

Anti-Tumor Mechanisms

Derivatives of this compound have emerged as compounds of significant interest in oncology due to their potent antiproliferative activities. nih.gov Research indicates that the substitution at the 6-position of the benzofuran ring, particularly with an ethoxy group, can lead to high potency against various cancer cell lines. nih.gov The primary proposed anti-tumor mechanism for this class of compounds is the inhibition of tubulin polymerization. nih.govnih.gov

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are critical for cell division, particularly in the formation of the mitotic spindle. nih.gov The disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. mdpi.com Mechanistic studies on benzofuran derivatives structurally related to the 6-ethoxy variant have shown that they can inhibit tubulin polymerization. nih.govnih.gov This inhibition disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.govnih.govresearchgate.net Molecular docking studies have further suggested that these compounds may fit into the colchicine binding site of tubulin to exert their inhibitory effect. nih.govresearchgate.net

One notable compound, a 6-ethoxybenzofuran derivative designated as 43f, was identified as the most potent in a series against six different cancer cell lines, showing superior activity compared to the known tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov

Table 1: In Vitro Antiproliferative Activity of 6-Ethoxybenzofuran Derivative 43f

| Cancer Cell Line | Cell Line Type | IC₅₀ (nM) |

|---|---|---|

| Daoy | Medulloblastoma | 0.005 |

| MCF-7 | Breast Adenocarcinoma | Data not specified |

| SiHa | Cervical Cancer | Data not specified |

| HeLa | Cervical Cancer | Data not specified |

| C-6 | Nerve Cells | Data not specified |

| HCT-116 | Colon Cancer | Data not specified |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data extracted from a study on benzofuran scaffolds. nih.gov

Other Proposed Mechanisms: Beyond tubulin inhibition, other potential anti-tumor mechanisms have been proposed for the broader class of benzofuran-2-carboxylic acid derivatives:

Inhibition of Lymphoid-Tyrosine Phosphatase (LYP): Benzofuran-2-carboxylic acid has been identified as a structural mimic of phosphotyrosine, enabling its derivatives to act as inhibitors of LYP (also known as PTPN22). nih.gov LYP is a key negative regulator of the T-cell receptor (TCR) signaling pathway. nih.gov By inhibiting LYP, these compounds can boost anti-tumor immunity through the activation of T-cells and inhibition of M2 macrophage polarization, representing a potential avenue for cancer immunotherapy. nih.gov

VEGFR-2 Inhibition: Some 3-methylbenzofuran derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth and metastasis. tandfonline.comcsfarmacie.cz

Carbonic Anhydrase Inhibition: Certain benzofuran-based carboxylic acids have shown effective inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is an important target in anti-tumor therapy. acs.org

Anti-Viral Mechanisms

The viral life cycle involves several stages, including attachment to a host cell, entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly, and release of new viruses. ebsco.comyoutube.com Antiviral drugs function by interfering with one or more of these stages. nih.govnih.gov Despite the broad biological activities of benzofuran scaffolds, specific studies detailing the anti-viral mechanisms of this compound or its derivatives are not prevalent in the reviewed scientific literature. While some benzofuran-containing compounds have been investigated for antiviral properties, a direct mechanistic link for this specific chemical class has not been established. nih.govmdpi.com

Advanced Applications and Research Frontiers of 6 Ethoxybenzofuran 2 Carboxylic Acid in Diverse Fields

Applications in Agrochemical Research

The benzofuran (B130515) core is a well-established pharmacophore in the development of new agrochemicals due to its broad spectrum of biological activities. The functionalization of this core, as seen in 6-ethoxybenzofuran-2-carboxylic acid, offers a pathway to novel compounds with potentially enhanced efficacy and selectivity.

While specific public-domain examples detailing the use of this compound as a direct intermediate in the synthesis of commercialized herbicides and fungicides are not extensively documented, the broader class of benzofuran-2-carboxylic acid derivatives is actively investigated in this area. The carboxylic acid handle provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of esters and amides. These derivatives can then be screened for their herbicidal and fungicidal properties.

The general synthetic strategy involves the activation of the carboxylic acid group, followed by reaction with various amines or alcohols to produce the corresponding amides or esters. The ethoxy group at the 6-position can influence the lipophilicity and electronic properties of the resulting molecules, which in turn can affect their biological activity and interaction with target enzymes or proteins in weeds and fungi. The exploration of benzofuran-based compounds in agrochemical discovery is driven by the need for new modes of action to combat resistance in target organisms.

Table 1: Investigated Agrochemical Potential of Benzofuran Derivatives

| Derivative Class | Target Application | Rationale for Investigation |

| Benzofuran-2-carboxamides | Fungicides | Potential to inhibit fungal growth through various mechanisms. |

| Benzofuran-2-carboxylates | Herbicides | Exploration of phytotoxic effects on various weed species. |

| Substituted Benzofurans | Broad-spectrum | The versatile scaffold allows for modifications to target different pests. |

Role in Materials Science Development

The rigid and planar structure of the benzofuran ring system, combined with its electronic properties, makes it an attractive building block for the synthesis of advanced materials. The specific substitution pattern of this compound can be leveraged to fine-tune the optical and electronic properties of resulting materials.

Benzofuran derivatives are recognized for their potential in organic electronics, including Organic Light Emitting Diodes (OLEDs). Their inherent fluorescence and charge-transporting capabilities make them suitable candidates for incorporation into the emissive or charge-transport layers of OLED devices. While direct application of this compound in OLEDs is not widely reported, its structural motifs are relevant. The carboxylic acid group can be used to anchor the molecule to surfaces or to create more complex, conjugated systems through further chemical reactions. The ethoxy group can enhance solubility and influence the solid-state packing of the molecules, which are critical parameters for device performance.

The stable aromatic nature of the benzofuran ring contributes to the thermal and chemical stability of materials in which it is incorporated. Polymers and other materials synthesized using benzofuran derivatives often exhibit enhanced resistance to degradation from heat, light, and chemical exposure. While specific studies on the contribution of this compound to material durability are not prominent, the general properties of the benzofuran scaffold suggest its potential in this area.

Electrochromic materials can change their optical properties in response to an applied electrical potential, making them useful for applications such as smart windows and displays. Certain conjugated organic molecules, including heterocyclic compounds related to benzofurans, have demonstrated electrochromic behavior. The ability to undergo reversible redox reactions, coupled with a change in color, is a key characteristic of these materials. The electronic structure of this compound could be a starting point for the design of new electrochromic materials, although specific research in this area has not been extensively published.

Table 2: Potential Roles of Benzofuran Derivatives in Materials Science

| Application Area | Key Property of Benzofuran Scaffold | Potential Contribution of 6-Ethoxy and 2-Carboxylic Acid Groups |

| Organic Optoelectronics | Fluorescence and Charge Transport | Tuning of electronic properties and processability. |

| Material Durability | Thermal and Chemical Stability | Enhancement of polymer backbone stability. |

| Electrochromic Devices | Redox Activity and Conjugation | Modification of redox potentials and color-switching properties. |

Utilization in Advanced Organic Synthesis

In the realm of synthetic chemistry, this compound serves as a valuable and versatile building block for the construction of more complex molecular architectures. The presence of multiple functional groups—the carboxylic acid, the ethoxy group, and the benzofuran ring itself—provides chemists with several handles for selective chemical transformations.

The carboxylic acid at the 2-position is a particularly useful functional group, allowing for a wide range of reactions such as amidation, esterification, and reduction to an alcohol or conversion to an acyl halide. These transformations enable the coupling of the benzofuran core to other molecular fragments, facilitating the synthesis of intricate target molecules, including those with potential pharmaceutical applications. For instance, the synthesis of novel heterocyclic systems can be achieved by utilizing the reactivity of the carboxylic acid group in cyclization reactions. The benzofuran ring can also undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic core. The strategic use of this compound as a precursor allows for the efficient assembly of complex structures that are of interest in medicinal chemistry and materials science.

Building Block for Complex Molecular Frameworks

The utility of this compound as a precursor in organic synthesis is rooted in the reactivity of its benzofuran core and its carboxylic acid functional group. This structure allows it to serve as a starting point for the construction of more elaborate molecules with potential applications in medicinal chemistry and material science. Research on analogous benzofuran-2-carboxylic acids demonstrates the scaffold's versatility in forming a variety of complex derivatives.

Scientists have successfully used benzofuran-2-carboxylic acid as a simple, commercially available starting block to generate structurally complex C3-substituted benzofuran-2-carboxamides. mdpi.com This is achieved through a multi-step synthetic sequence that involves installing a directing group, performing a palladium-catalyzed C–H arylation to add substituents at the C3 position, and finally, transamidation to yield the desired complex amide. mdpi.com Similarly, other studies have initiated syntheses from derivatives like 7-methoxy-2-benzofuran-carboxylic acid to produce a range of novel N-(substituted phenyl) benzofuran-2-carboxamides by reacting them with various aryl amines. biomolther.org

The benzofuran-2-carboxylic acid framework also serves as an intermediate for creating heterocyclic systems. For instance, ethyl benzofuran-2-carboxylate, the ester form of the acid, has been used to synthesize benzofuran-appended oxadiazole molecules through a multi-step process. nih.govresearchgate.net The general applicability of these synthetic routes is valuable for producing intermediates used in the synthesis of natural products, including rotenoids, furocoumarins, and pterocarpans. anu.edu.au

| Starting Scaffold | Synthetic Method | Resulting Complex Framework | Reference |

|---|---|---|---|

| Benzofuran-2-carboxylic acid | C–H Arylation and Transamidation | C3-Substituted Benzofuran-2-carboxamides | mdpi.com |

| 7-Methoxy-2-benzofuran-carboxylic acid | Amide coupling with various anilines | N-(substituted phenyl) benzofuran-2-carboxamides | biomolther.org |

| Ethyl benzofuran-2-carboxylate | Multi-step reaction including hydrazide and oxadiazole formation | Benzofuran-oxadiazole derivatives | nih.govresearchgate.net |

| Benzofuran-2-carboxylic acid | Linker addition | Myeloid cell leukemia 1 (Mcl-1) inhibitors | nih.gov |

Use in Peptide Synthesis and Biomolecule Modification

The formation of an amide bond between the carboxylic acid of one molecule and the amino group of another is the fundamental reaction in peptide synthesis. rsc.org The carboxylic acid group on this compound can be "activated" using coupling reagents, making it susceptible to attack by an amino group to form a stable amide linkage. This core chemical principle allows for its potential use in peptide synthesis and the modification of other biomolecules.

While specific applications of this compound are not extensively documented, studies on its structural analogs provide direct evidence for this utility. For example, a direct method for forming amide bonds has been successfully applied to Benzofuran-2-carboxylic acid to create Benzofuran-2-carboxylic acid N-(4-methylphenyl)amide. rsc.org Furthermore, common peptide coupling reagents such as HATU and 1,1′-carbonyldiimidazole (CDI) have been used with benzofuran-2-carboxylic acid derivatives to link them to other molecules, including an 8-aminoquinoline (B160924) auxiliary and various anilines, respectively. mdpi.combiomolther.org

The potential for this class of compounds in biochemical applications is highlighted by commercial suppliers. For instance, application notes for the related compound 5-Amino benzofuran-2-carboxylic acid include protocols for coupling small ligands via their carboxyl groups and for its use with resins designed for solid-phase peptide synthesis. sigmaaldrich.com This demonstrates that the benzofuran carboxylic acid scaffold is recognized as compatible with standard methodologies for creating peptides and modifying biomolecules. In a therapeutic context, researchers have connected benzofuran-2-carboxylic acid cores to other molecular fragments to design potent inhibitors of the Mcl-1 protein, showcasing its role in creating targeted bioactive agents. nih.gov

Environmental Research Contexts

Behavior and Degradation Studies in Environmental Samples

Specific environmental fate and degradation studies on this compound are not widely available in scientific literature. However, research on the broader class of benzofurans indicates that these compounds are recognized as environmental pollutants. mdpi.comresearchgate.net

Benzofurans are found in the environment as byproducts of anthropogenic activities such as waste incineration and as components of exhaust from gasoline and diesel engines. mdpi.com Studies of soils near industrial sites, such as coking plants, have identified the presence of benzofuran derivatives, raising concerns about their potential impact on the environment and human health. researchgate.net The parent compound, 2,3-benzofuran, is known to be toxic and is associated with mutagenic and carcinogenic properties, which are attributed to its metabolic activation in vivo. mdpi.com

The environmental fate of benzofurans is not fully understood, and available data are often insufficient to make robust predictions about their transport and transformation. cdc.gov However, potential degradation pathways can be inferred from related studies. Like other heterocyclic aromatic compounds, their persistence in soil can be influenced by factors such as adsorption to organic matter, which may limit degradation through photolysis. nih.govd-nb.info Laboratory studies modeling metabolic pathways have shown that benzofurans can be oxidized. mdpi.com These biomimetic oxidation processes, which can be catalyzed by synthetic models of cytochrome P450 enzymes, often proceed via the initial epoxidation of the furan (B31954) ring, leading to further reactions and degradation products. mdpi.com Such studies are important for understanding the potential mechanisms of both toxicity and environmental breakdown of this class of compounds. mdpi.com

Analytical Methodologies for the Characterization and Quantification of 6 Ethoxybenzofuran 2 Carboxylic Acid and Its Derivatives

Chromatographic Techniques in Research Analysis

Chromatography is the cornerstone for the analysis of benzofuran (B130515) derivatives, providing the necessary separation from other matrix components before detection. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the analysis of benzofuran derivatives. semanticscholar.orgcuestionesdefisioterapia.com This method is well-suited for polar and non-volatile compounds like 6-Ethoxybenzofuran-2-carboxylic acid, which can be analyzed directly without the need for chemical modification to increase volatility. researchgate.net

In a typical LC-MS/MS setup, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the target analyte from other components in the sample. nih.govmdpi.com The separated compounds are then ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The use of tandem mass spectrometry, particularly in selected reaction monitoring (SRM) mode, allows for highly selective and sensitive quantification by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix. researchgate.netnih.gov Although carboxylic acids can be analyzed in negative ion mode, derivatization is often employed to improve chromatographic behavior and enhance ionization efficiency, which can be a challenge for some carboxylic acids. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of chemical compounds. researchgate.netsilae.it However, its application for compounds like this compound is limited by the compound's inherent properties. Carboxylic acids are generally polar and non-volatile, making them unsuitable for direct GC analysis without chemical modification. colostate.edu

To overcome this limitation, a crucial prerequisite for GC-MS analysis is a derivatization step. colostate.edu The polar carboxylic acid group must be converted into a less polar and more volatile functional group, typically an ester. libretexts.org Common derivatization methods include alkylation to form methyl or ethyl esters, or silylation to form trimethylsilyl (TMS) esters. colostate.edu Once derivatized, the compound can be volatilized and separated on a GC column before being detected by the mass spectrometer. usherbrooke.ca While requiring an extra sample preparation step, GC-MS can provide excellent chromatographic resolution and is a well-established method for the analysis of derivatized benzofuran compounds. jst.go.jpamanote.com

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For carboxylic acids like this compound, this strategy is employed to enhance chromatographic retention, improve stability, and, most importantly, increase detection sensitivity in mass spectrometry. nih.govresearchgate.netnih.gov

Pre-column Derivatization Techniques

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the chromatographic system. welch-us.com This is the most common derivatization approach, offering flexibility in reaction conditions and a wide choice of reagents. welch-us.comresearchgate.net The primary goals of pre-column derivatization for LC-MS analysis are to improve chromatographic separation by altering the analyte's polarity and to enhance ionization efficiency for better sensitivity. jst.go.jpnih.govresearchgate.net For instance, attaching a hydrophobic group can improve retention in reversed-phase chromatography, while introducing a readily ionizable group can significantly boost the signal in the mass spectrometer. welch-us.com

Use of Nitrogen-Containing Labels for Increased Sensitivity

A key strategy for enhancing sensitivity in LC-MS/MS is the introduction of a nitrogen-containing functional group, which can be easily protonated to form a positive ion. researchgate.netnih.gov Carboxylic acids typically ionize best in negative ion mode, which can sometimes suffer from lower sensitivity and higher background noise compared to positive ion mode.

By derivatizing the carboxylic acid group with a reagent containing a tertiary or quaternary amine, the analyte can be readily detected in the more sensitive positive ion ESI mode. researchgate.netnih.gov This "charge-reversal" derivatization significantly improves ionization efficiency, leading to substantially lower limits of detection. This approach is particularly valuable for analyzing trace amounts of carboxylic acids in complex biological samples. nih.gov

Carboxylic Acid Specific Derivatizing Agents (e.g., oBHA, 2-PA, 4-APEBA, DMED)

Several specific reagents have been developed for the derivatization of carboxylic acids to improve their analysis by LC-MS/MS. These agents typically react with the carboxyl group, often facilitated by a coupling agent or activator like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide linkage. nih.govnih.gov

o-Benzylhydroxylamine (oBHA): This reagent has been shown to be effective for the derivatization of various carboxylic acids, including intermediates of the tricarboxylic acid cycle. nih.govresearchgate.net Derivatization with oBHA provides stable derivatives and offers excellent sensitivity, making it a preferred choice in many metabolomic studies. nih.govresearchgate.net

2-Picolylamine (2-PA): This reagent introduces a picolylamine group that is highly responsive in positive-ion ESI-MS. researchgate.net The derivatization reaction is typically rapid and significantly increases detection sensitivity by factors of 9 to 158-fold over the underivatized acids, allowing for detection in the low femtomole range. nih.govresearchgate.net

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): 4-APEBA is a sophisticated derivatizing agent that introduces a permanent positive charge (a quaternary ammonium group) and a bromine atom. nih.govaxonmedchem.com The permanent charge ensures excellent ionization efficiency in positive mode, while the characteristic isotopic pattern of bromine (79Br/81Br) provides a unique signature that facilitates confident identification of the derivatized analyte. researchgate.netasm.org The reaction with carboxylic acids requires an activating agent such as EDC. nih.govasm.org

2-Dimethylaminoethylamine (DMED): DMED is another nitrogen-containing label used to enhance the detection of carboxylic acids, particularly fatty acids, in biological samples. nih.gov

The selection of a derivatizing agent depends on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity.

| Derivatizing Agent | Abbreviation | Key Features for LC-MS/MS Analysis | Activator Often Required |

| o-Benzylhydroxylamine | oBHA | Forms stable derivatives, provides high sensitivity. nih.govresearchgate.net | EDC researchgate.netresearchgate.net |

| 2-Picolylamine | 2-PA | Rapid reaction, significantly increases positive-ion mode response. nih.govresearchgate.netresearchgate.net | DPDS/TPP researchgate.netresearchgate.net |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | 4-APEBA | Introduces a permanent positive charge and a Br isotopic signature for easy identification. nih.govaxonmedchem.comresearchgate.net | EDC nih.govasm.org |

| 2-Dimethylaminoethylamine | DMED | Nitrogen-containing label that improves ionization efficiency. nih.gov | Not specified |

Mechanism of Derivatization Reactions

The derivatization of the carboxylic acid functional group of this compound is fundamental for its analysis and for the synthesis of new bioactive molecules. These reactions predominantly proceed through a nucleophilic acyl substitution mechanism. The carboxylic acid itself is relatively unreactive toward nucleophiles because the hydroxyl group (-OH) is a poor leaving group. Consequently, the initial and most critical step in these derivatization reactions is the activation of the carboxyl group, which converts the hydroxyl into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack.

The two most common derivatization reactions for carboxylic acids are amidation and esterification, each involving distinct mechanistic pathways depending on the reagents employed.

Mechanism of Amidation

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form a carboxamide. The direct reaction is generally unfavorable and requires activation of the carboxyl group.

Emerging Research Directions and Future Perspectives

Structure-Activity Relationship (SAR) Studies for New Applications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For 6-Ethoxybenzofuran-2-carboxylic acid, SAR studies are a crucial next step to optimize its properties for new applications, such as anticancer or anti-inflammatory agents. nih.govnih.gov Research on related benzofuran-2-carboxylic acid derivatives has shown that modifications at various positions on the benzofuran (B130515) ring can significantly influence potency and selectivity. researchgate.net

Future SAR studies on the this compound scaffold would likely investigate the following modifications:

Modification of the 6-Ethoxy Group: Altering the length of the alkyl chain (e.g., from ethoxy to propoxy or butoxy) or replacing it with other functional groups (e.g., electron-withdrawing or electron-donating groups) could modulate the molecule's interaction with biological targets.

Substitution on the Benzene (B151609) Ring: Introducing substituents at other available positions (C4, C5, C7) of the benzene portion of the molecule could enhance binding affinity and specificity for target proteins.

Derivatization of the Carboxylic Acid: Converting the carboxylic acid at the C2 position into esters, amides, or other bioisosteres can alter the compound's solubility, metabolic stability, and cell permeability.

These systematic modifications will help in identifying the key structural requirements for potent and selective biological activity, paving the way for the development of new therapeutic candidates.

Table 1: Potential SAR Modifications for this compound

| Position of Modification | Type of Modification | Potential Impact on Activity |

|---|---|---|

| C6-Ethoxy Group | Chain length variation (methoxy, propoxy) | Modulate lipophilicity and target binding |

| C6-Ethoxy Group | Replacement with halogens (Cl, F) | Alter electronic properties and metabolic stability |

| C2-Carboxylic Acid | Conversion to Amides | Enhance biological targeting and cell penetration |

| C2-Carboxylic Acid | Conversion to Esters | Improve pharmacokinetic properties (prodrugs) |

Exploration of Novel Synthetic Pathways

The efficient synthesis of this compound and its derivatives is essential for enabling extensive biological evaluation. While classical methods exist for constructing the benzofuran ring, emerging research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

One promising approach is the use of microwave-assisted organic synthesis. For instance, a microwave-assisted Perkin rearrangement has been successfully used to prepare various benzofuran-2-carboxylic acids from 3-bromocoumarins in very high yields and significantly reduced reaction times (minutes versus hours for traditional methods). nih.gov Adapting such expedited protocols could dramatically accelerate the synthesis of a library of this compound analogs for SAR studies. nih.gov

Other modern synthetic strategies that could be explored include:

Catalytic Methods: Employing transition-metal catalysts (e.g., palladium, copper) to facilitate key bond-forming reactions under milder conditions.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis, which is particularly advantageous for producing larger quantities of a lead compound.

Table 2: Comparison of Synthetic Methodologies for Benzofuran-2-carboxylic Acids

| Synthetic Pathway | Key Features | Advantages | Potential for this compound |

|---|---|---|---|

| Classical Perkin Rearrangement | Base-catalyzed ring contraction of 3-halocoumarins. nih.gov | Well-established, reliable. | Applicable, but may have long reaction times. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. nih.gov | Drastically reduced reaction times, high yields. nih.gov | Highly suitable for rapid library synthesis for SAR. |

| Intramolecular Cyclization | Cyclization of substituted phenyl propargyl ethers. researchgate.net | Can build complex benzofurans from simple starting materials. researchgate.net | Offers an alternative route with different precursor needs. |

| One-Pot Friedländer Condensation | Condensation between benzofuran-2-carboxaldehydes and ketones. | High efficiency, reduced workup. | Useful for creating more complex, hybrid molecules. |

Integration with Systems Biology Approaches

As the complexity of biological systems is increasingly appreciated, a single-target approach to drug discovery is often insufficient. Systems biology offers a holistic perspective by studying the complex interactions within biological systems. Integrating this compound into systems biology research would involve using high-throughput 'omics' technologies (genomics, proteomics, metabolomics) to understand its effects on a network-wide scale.

This approach could help:

Identify Biological Targets: By analyzing changes in protein expression (proteomics) or metabolite levels (metabolomics) in cells treated with the compound, researchers can formulate hypotheses about its primary targets and mechanisms of action.

Uncover Off-Target Effects: Systems-level analysis can reveal unintended interactions, providing a more comprehensive understanding of the compound's biological profile early in the development process.

Predict Drug Synergy: By understanding the pathways modulated by this compound, researchers can predict and test synergistic combinations with other drugs to enhance therapeutic efficacy, particularly in complex diseases like cancer.

While specific systems biology studies on this compound have not yet been published, this represents a significant future direction for elucidating its biological role and therapeutic potential.

Development of Targeted Research Probes and Tools

To fully understand the molecular mechanisms of this compound, it is essential to develop chemical probes that can be used to study its interactions in a biological context. By chemically modifying the core structure, the compound can be converted into a versatile research tool.

Potential modifications include:

Fluorescent Tagging: Attaching a fluorescent dye to a non-critical position of the molecule would allow for its visualization within cells using fluorescence microscopy, revealing its subcellular localization.

Affinity-Based Probes: Incorporating a biotin tag or a photoreactive group would enable affinity purification or photo-affinity labeling experiments to identify the specific proteins that the compound binds to.

Radiolabeling: Introducing a radioactive isotope (e.g., ¹⁴C or ³H) would allow for quantitative studies of its absorption, distribution, metabolism, and excretion (ADME) in preclinical models.

These targeted probes would be invaluable tools for validating the compound's mechanism of action, identifying its direct binding partners, and providing a deeper understanding of its journey and fate within a biological system.

Q & A

Q. What are the optimized synthetic routes for 6-Ethoxybenzofuran-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of benzofuran derivatives typically involves multi-step functionalization of the benzofuran core. For example, methoxy-substituted analogs are synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by hydrolysis of ester groups to carboxylic acids . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Phase-transfer catalysts like PEG-400 improve yields in ultrasound-assisted one-pot syntheses .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps .

Analytical validation via NMR (>99% purity) and mass spectrometry is essential to confirm structural integrity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR can resolve the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and carboxylic proton (δ ~12–13 ppm) .

- IR spectroscopy : Key peaks include C=O stretch (~1680–1720 cm⁻¹ for carboxylic acid) and C-O-C ether vibrations (~1250 cm⁻¹) .

- HPLC-MS : Reversed-phase chromatography with C18 columns and ESI-MS ensures purity assessment and molecular weight confirmation .

Q. How can researchers assess the preliminary bioactivity of this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Evaluate interactions with cyclooxygenase (COX) or acetylcholinesterase via fluorometric assays .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) guide the structural optimization of this compound?

- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using descriptors like logP and Hammett constants .

- Docking studies : Simulate binding to COX-2 or DNA gyrase to identify key interactions (e.g., hydrogen bonding with carboxylic acid) .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., reducing hepatic toxicity) .

Q. What strategies resolve contradictions in reported biological activities of benzofuran-2-carboxylic acid derivatives?

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., assay protocols, cell line variability) .

- Structural analogs : Synthesize derivatives (e.g., 6-methoxy or 6-bromo) to isolate substituent-specific effects .

- Mechanistic studies : Use fluorescence quenching or SPR to quantify target binding affinities .

Q. How can the ethoxy group be selectively modified to enhance metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute ethoxy with trifluoromethoxy or cyclopropylmethoxy to improve lipophilicity .

- Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl or tert-butyl) for enhanced bioavailability .

- Metabolic profiling : Use LC-MS/MS to identify major Phase I/II metabolites in hepatocyte models .

Methodological Insights from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.